Mitochondrial β-Oxidation Turnover: 5‑Fold Slower Kinetics for 3,5‑Dihydroxy vs. L‑3‑Hydroxydecanoyl‑CoA
In a head‑to‑head comparison using purified enzymes and isolated rat heart mitochondria, the Vmax of L‑3‑hydroxyacyl‑CoA dehydrogenase (HAD) for the positional isomer 3,5‑dihydroxydecanoyl‑CoA was fivefold lower than for the physiological intermediate L‑3‑hydroxydecanoyl‑CoA [1]. This quantifies the rate‑limiting effect introduced by an additional hydroxyl group at the 5‑position of the acyl chain. By extension, the distinct 3,6‑dihydroxy substitution pattern of the target compound is expected to impart a unique kinetic signature with HAD and other downstream enzymes, differentiating it from both the mono‑hydroxylated parent and other dihydroxy regioisomers.
| Evidence Dimension | Maximal velocity (Vmax) of L-3-hydroxyacyl-CoA dehydrogenase (HAD) |
|---|---|
| Target Compound Data | Not directly determined; positional isomer 3,5-dihydroxydecanoyl-CoA evaluated as proxy |
| Comparator Or Baseline | L-3-hydroxydecanoyl-CoA (mono-hydroxylated) |
| Quantified Difference | Vmax for 3,5-dihydroxydecanoyl-CoA was 5‑fold slower than for L‑3‑hydroxydecanoyl‑CoA |
| Conditions | Isolated rat liver and heart mitochondria; purified HAD coupled to 3‑ketoacyl‑CoA thiolase |
Why This Matters
For studies of β-oxidation flux or metabolic bottleneck analysis, the precise hydroxylation pattern dictates enzymatic turnover; 3,6‑dihydroxydecanoyl‑CoA cannot be substituted with other regioisomers without altering kinetic outcomes.
- [1] Hanley PJ, Mickel M, Löffler M, Brandt U, Daut J. 5‑Hydroxydecanoate is metabolised in mitochondria and creates a rate‑limiting bottleneck for β‑oxidation of fatty acids. J Physiol. 2004;562(2):307‑318. View Source
